molecular formula C6H12ClNO B6291342 Endo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride CAS No. 2230912-20-4

Endo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride

Cat. No.: B6291342
CAS No.: 2230912-20-4
M. Wt: 149.62 g/mol
InChI Key: LUTVSQCTGHUTOO-YCLXABBFSA-N
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Description

Endo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework. This compound is known for its stability and reactivity, making it a valuable substance in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride typically involves the reduction of a precursor compound, such as 2-azabicyclo[2.2.1]hept-5-en-3-one, using reducing agents like lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under controlled conditions . The reaction is carried out at low temperatures to ensure the selective formation of the endo isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Endo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran, ethanol, water.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Endo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and receptor interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of endo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific endo configuration, which imparts distinct chemical and physical properties. This configuration enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-8H,1-3H2;1H/t4-,5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTVSQCTGHUTOO-YCLXABBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1CN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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